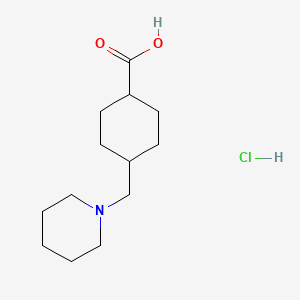
trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of piperidine with cyclohexanecarboxylic acid derivatives. One common method includes the use of a nickel catalyst to facilitate the hydrogenation and cyclization reactions . The reaction conditions often involve mild temperatures and pressures to ensure regioselectivity and yield optimization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is used as a precursor for the synthesis of various piperidine-based compounds. It serves as a valuable intermediate in the development of new synthetic methodologies .
Biology: In biological research, this compound is utilized to study the binding sites and interactions of piperidine derivatives with biological targets. It is also used in the development of new bioactive molecules .
Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications. They are explored for their roles as analgesics, anti-inflammatory agents, and other pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
The mechanism of action of trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including analgesic and anti-inflammatory responses .
Comparación Con Compuestos Similares
Trans-4-Methylcyclohexanecarboxylic Acid: This compound shares a similar cyclohexane backbone but differs in the substituent groups.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines and piperidinones, exhibit similar structural features and biological activities.
Uniqueness: Trans 4-(Piperidin-1-ylmethyl)cyclohexanecarboxylic acid hydrochloride is unique due to its specific piperidine substitution, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H24ClNO2 |
|---|---|
Peso molecular |
261.79 g/mol |
Nombre IUPAC |
4-(piperidin-1-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H23NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h11-12H,1-10H2,(H,15,16);1H |
Clave InChI |
JQTNIOSDXUETRF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CCC(CC2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






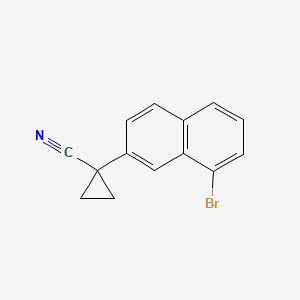
![4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)
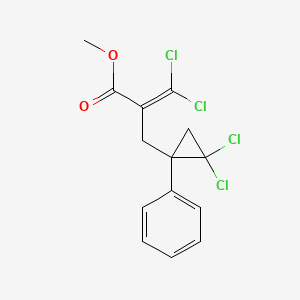
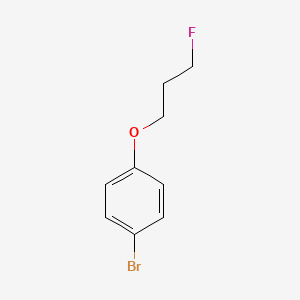
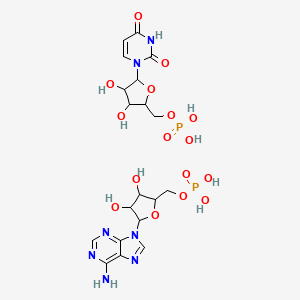
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)



